molecular formula C22H21N3O2 B5428310 N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide

N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide

Cat. No.: B5428310
M. Wt: 359.4 g/mol
InChI Key: CSEUKJNGYKNIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a small molecule inhibitor of TNF-a activity with a novel mechanism of action . It interferes with protein-protein interactions on the contact surfaces of the trimeric TNF-a subunits, displacing one of the trimer units, resulting in dissociation of the trimer and loss of activity at the receptor TNFR1 .

Mechanism of Action

The compound interferes with protein-protein interactions on the contact surfaces of the trimeric TNF-a subunits . This leads to the displacement of one of the trimer units, resulting in dissociation of the trimer and loss of activity at the receptor TNFR1 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions could involve further exploration of the therapeutic potential of this compound and similar indole derivatives.

Properties

IUPAC Name

N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-13-9-17(11-23-22(26)20-15(3)27-12-24-20)21-18(10-13)14(2)19(25-21)16-7-5-4-6-8-16/h4-10,12,25H,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEUKJNGYKNIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C3=CC=CC=C3)C)CNC(=O)C4=C(OC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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